4-Iodo-2-methylpyridine

Overview

Description

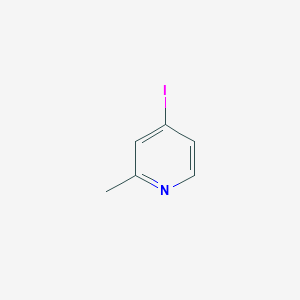

4-Iodo-2-methylpyridine is an organic compound with the molecular formula C6H6IN. It is a derivative of pyridine, where an iodine atom is substituted at the fourth position and a methyl group at the second position of the pyridine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylpyridine can be synthesized through several methods. One common method involves the iodination of 2-methylpyridine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the pyridine ring.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

4-Iodo-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methylpyridine depends on the specific reactions it undergoesThe molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

2-Iodopyridine: Similar in structure but with the iodine atom at the second position.

3-Iodopyridine: Iodine atom is at the third position.

4-Iodopyridine: Lacks the methyl group present in 4-Iodo-2-methylpyridine.

Uniqueness: this compound is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

4-Iodo-2-methylpyridine is an organic compound with the molecular formula C6H6IN, characterized by an iodine atom at the fourth position and a methyl group at the second position of the pyridine ring. This compound is recognized for its significant role as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for various chemical reactions, enhancing its biological activity and utility in medicinal chemistry.

Structure and Molecular Characteristics

- Molecular Formula : C6H6IN

- Molecular Weight : 202.02 g/mol

- Log P (Partition Coefficient) : Approximately 1.89, indicating moderate lipophilicity, which is crucial for biological activity.

Reactivity

This compound participates in several types of chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by various nucleophiles, facilitating the formation of diverse pyridine derivatives.

- Oxidation and Reduction Reactions : It can undergo oxidation to form pyridine N-oxides or other oxidized derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Example Reagents | Typical Products |

|---|---|---|

| Substitution | Boronic acids (Suzuki reaction) | Substituted pyridine derivatives |

| Oxidation | Hydrogen peroxide | Pyridine N-oxides |

| Cross-Coupling | Palladium catalysts | Polycyclic compounds |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. It has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP1A2, which plays a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Pharmacological Applications

Research indicates that this compound serves as a key intermediate in synthesizing compounds that target metabotropic glutamate receptors. These receptors are implicated in various neurological disorders, including:

- Alzheimer's Disease

- Parkinson's Disease

- Schizophrenia

- Anxiety Disorders

Case Studies and Research Findings

- Antitumor Activity : A study synthesized new polycyclic compounds from this compound derivatives and evaluated their antitumor properties. Some derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

- Bactericidal and Fungicidal Activity : Novel compounds derived from this compound were tested for their bactericidal and fungicidal activities. Results indicated that certain derivatives showed promising antimicrobial properties, warranting further investigation into their use as antimicrobial agents .

- Neuroprotective Effects : Compounds synthesized from this compound have been evaluated for neuroprotective effects against glutamate-induced toxicity in neuronal cultures, highlighting its potential role in treating neurodegenerative diseases .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Disease/Condition | Observed Effect |

|---|---|---|

| Antitumor | Various cancer types | Significant cytotoxicity |

| Antimicrobial | Bacterial and fungal infections | Promising bactericidal/fungicidal effects |

| Neuroprotective | Neurodegenerative diseases | Protective against glutamate toxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Iodo-2-methylpyridine, and how can reaction conditions be optimized?

- Methodology : The synthesis often involves halogenation or iodination of 2-methylpyridine derivatives. For example, direct iodination using iodine monochloride (ICl) in a polar solvent like dichloromethane under controlled temperatures (0–5°C) can yield the target compound. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) is recommended to isolate the product .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-iodination. Optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to ICl) to minimize byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during handling. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent decomposition .

- Emergency Measures : In case of exposure, consult a physician immediately and provide the safety data sheet (SDS) for reference .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- 1H NMR : Look for aromatic proton signals in the δ 7.2–8.5 ppm range, with splitting patterns reflecting substituent positions. The methyl group at the 2-position typically appears as a singlet near δ 2.5 ppm .

- Mass Spectrometry (MS) : Expect a molecular ion peak ([M]+) at m/z 219 (C6H6IN). Confirm isotopic patterns consistent with iodine (e.g., [M+2] peak at ~30% intensity relative to [M]+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Approach : Perform systematic solubility tests in aprotic (e.g., DMSO, THF) and protic (e.g., methanol, water) solvents at controlled temperatures (20–25°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits. Discrepancies often arise from impurities; ensure purity >95% via HPLC before testing .

- Data Interpretation : Cross-reference results with computational solubility predictions (e.g., COSMO-RS models) to identify outliers .

Q. What strategies mitigate iodine loss during cross-coupling reactions involving this compound?

- Optimization Techniques :

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh3)4) with chelating ligands (XPhos) to stabilize the transition state and reduce β-hydride elimination .

- Solvent Systems : Employ degassed toluene or dioxane to minimize oxidative side reactions. Additives like potassium carbonate can sequester liberated iodide ions .

- Monitoring : Track iodine content post-reaction via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How does the electronic environment of this compound influence its reactivity in medicinal chemistry applications?

- Computational Insights : Density functional theory (DFT) calculations reveal that the electron-withdrawing iodine atom at the 4-position increases electrophilicity at the 3- and 5-positions, facilitating nucleophilic aromatic substitution (SNAr). The methyl group at the 2-position sterically hinders para-substitution .

- Experimental Validation : Synthesize derivatives (e.g., 4-cyano-2-methylpyridine) and compare reaction rates using kinetic studies .

Properties

IUPAC Name |

4-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRJLVROVUWDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507042 | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-65-1 | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.